Diethylamine hydrochloride is the solid, crystalline salt form of diethylamine, a widely used secondary amine. This salt provides a stable, non-volatile, and odorless alternative to its corrosive and flammable liquid free base, diethylamine. Its primary procurement value lies in its improved handling characteristics and thermal stability, making it a preferred reagent for producing pharmaceuticals, agrochemicals, and dyes, and as a component in electrolytes and process chemicals where precise, safe dosing is critical.
Stable, non-volatile solid form simplifies handling and storage
High water solubility supports aqueous and biphasic reaction media
May support pH-controlled amine release in synthesis workflows
Substituting Diethylamine hydrochloride with its free base, diethylamine, introduces significant process and safety challenges. Diethylamine is a volatile, flammable, and corrosive liquid with a strong ammonia-like odor, requiring specialized handling, storage, and ventilation to manage exposure and fire risks. In contrast, the hydrochloride salt is a stable, non-volatile solid, which simplifies weighing, transport, and addition to reaction mixtures. Furthermore, the choice between a secondary amine salt (diethylamine HCl) and a tertiary amine salt (like triethylamine HCl) is critical; the presence of the N-H proton in diethylamine hydrochloride allows it to act as a nucleophile or participate in hydrogen bonding, a reactivity pathway unavailable to tertiary amines, fundamentally altering reaction outcomes.
Volatility and flammability profile differ; may alter reaction outcomes and handling safety
~2.4× higher solubility shifts phase behavior; pKa difference alters free amine equilibrium
Distinct pKa and steric profiles may shift reaction kinetics and selectivity
Diethylamine hydrochloride offers a significantly wider thermal processing window compared to its free base. As a solid, it melts and decomposes at approximately 223–227 °C. This is a stark contrast to liquid diethylamine, which has a flash point of -15 °F (-26 °C) and a boiling point of 56.3 °C, presenting substantial flammability and volatility hazards at even moderate temperatures.
| Evidence Dimension | Thermal Operating Range / Stability |
| Target Compound Data | Melting/Decomposition Point: ~223–227 °C |
| Comparator Or Baseline | Diethylamine (free base): Boiling Point 56.3 °C; Flash Point -26 °C |
| Quantified Difference | Over 165 °C higher decomposition point than the comparator's boiling point. |
| Conditions | Standard atmospheric pressure. |
This superior thermal stability allows for its use in high-temperature synthesis and processing where the liquid free base would be dangerously volatile and flammable.
The primary procurement driver for Diethylamine hydrochloride is its physical form. It is a white, crystalline, odorless powder, which is easy to store, weigh, and handle using standard laboratory and industrial practices. In contrast, the comparator, diethylamine, is a clear liquid with a low flash point, strong ammonia-like odor, and is classified as corrosive to skin and eyes, requiring stringent engineering controls like fume hoods and specialized personal protective equipment to handle safely.
| Evidence Dimension | Physical State and Handling Hazard |
| Target Compound Data | Solid, crystalline powder; odorless. |
| Comparator Or Baseline | Diethylamine (free base): Volatile, corrosive liquid with strong odor. |
| Quantified Difference | Qualitative but critical difference in physical state, eliminating volatility and inhalation hazards. |
| Conditions | Standard laboratory and industrial handling conditions. |
Choosing the hydrochloride salt significantly reduces capital expenditure on specialized handling equipment and minimizes operational risks associated with flammable and corrosive liquids.
Diethylamine hydrochloride is a key precursor for synthesizing protic ionic liquids (PILs) by reacting with various acids. The choice of the amine salt directly influences the resulting PIL's properties. For instance, reacting diethylamine with acids like methanesulfonic acid or sulfuric acid yields PILs, whereas reaction with trifluoromethanesulfonic acid (OTf) or p-toluenesulfonic acid (OTs) results in salts with melting points above 100 °C. This contrasts with tertiary amine hydrochlorides, such as triethylamine hydrochloride, which, due to greater steric bulk and lack of an N-H proton, form ionic liquids with different thermal and electrochemical characteristics.
| Evidence Dimension | Ionic Liquid Formation & Properties |
| Target Compound Data | Forms protic ionic liquids or high melting point salts depending on the acid used. |
| Comparator Or Baseline | Triethylamine hydrochloride (tertiary amine salt): Forms aprotic ionic liquids with distinct properties. |
| Quantified Difference | Forms a different class of ionic liquid (protic vs. aprotic) with fundamentally different hydrogen-bonding capabilities. |
| Conditions | Acid-base reaction to form ionic liquids. |
For applications requiring protic ionic liquids with specific hydrogen-bonding networks and thermal profiles, diethylamine hydrochloride is a necessary and non-interchangeable precursor.
Ideal for reactions conducted at elevated temperatures where the volatility and flammability of liquid diethylamine would pose significant safety and handling risks. Its high decomposition point ensures stability throughout the process, making it a reliable reagent in the synthesis of pharmaceutical and agrochemical intermediates.
Serves as a critical, non-interchangeable starting material for creating PILs used as catalysts or electrolytes. The presence of the N-H group allows for the formation of specific hydrogen-bonding networks, a feature not available when using tertiary amine salts like triethylamine hydrochloride, making it essential for applications where proton conductivity or specific solvation properties are required.
Used in various industrial processes, including as a hydrogen chloride binding agent and in the modification of textiles. Its solid form allows for accurate weighing and addition, providing precise pH control without the hazards associated with handling a volatile, corrosive liquid amine.
Employed as an additive in non-aqueous electrodeposition baths to improve the quality and purity of metal coatings. The diethylammonium cation can adsorb onto metal surfaces, acting as a corrosion inhibitor in acidic environments by forming a protective film.
Irritant